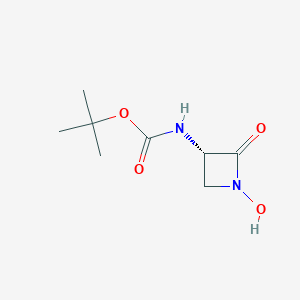

(S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Endoxifenhydrochlorid wird durch die Biotransformation von Tamoxifen durch das Cytochrom-P450-Enzymsystem, insbesondere CYP2D6, synthetisiert . Der Syntheseweg beinhaltet die Hydroxylierung von N-Desmethyltamoxifen zur Bildung von Endoxifen . Industrielle Produktionsmethoden beinhalten typischerweise die Verwendung chemischer Synthesetechniken, um die Verbindung in großen Mengen herzustellen .

Chemische Reaktionsanalyse

Endoxifenhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen modifizieren.

Substitution: Substitutionsreaktionen können an verschiedenen Positionen auf dem Molekül auftreten, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Analyse Chemischer Reaktionen

Endoxifen hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Endoxifenhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Modellverbindung verwendet, um die Mechanismen von selektiven Östrogenrezeptormodulatoren zu untersuchen.

Biologie: Die Verbindung wird verwendet, um die biologischen Wirkungen der Östrogenrezeptormodulation zu untersuchen.

Industrie: Die Verbindung wird bei der Entwicklung neuer Pharmazeutika und Therapeutika verwendet.

Wirkmechanismus

Endoxifenhydrochlorid entfaltet seine Wirkungen, indem es an Östrogenrezeptoren bindet und deren Aktivität moduliert. Es wirkt als Antagonist des Östrogenrezeptors, blockiert die Wirkungen von Östrogen und hemmt das Wachstum von östrogenrezeptor-positivem Brustkrebszellen . Die Verbindung hemmt auch die Aktivität der Proteinkinase C (PKC), die mit der Behandlung von Manie bei bipolarer Störung in Verbindung steht . Die beteiligten molekularen Ziele und Pfade umfassen den Östrogenrezeptor und die PKC-Signalwege .

Wirkmechanismus

Endoxifen hydrochloride exerts its effects by binding to estrogen receptors and modulating their activity. It acts as an antagonist of the estrogen receptor, blocking the effects of estrogen and inhibiting the growth of estrogen receptor-positive breast cancer cells . The compound also inhibits protein kinase C (PKC) activity, which is associated with the treatment of mania in bipolar disorder . The molecular targets and pathways involved include the estrogen receptor and PKC signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Endoxifenhydrochlorid ähnelt anderen selektiven Östrogenrezeptormodulatoren wie Tamoxifen und 4-Hydroxytamoxifen. Es hat jedoch einzigartige Eigenschaften, die es in bestimmten Anwendungen effektiver machen. Beispielsweise hat Endoxifenhydrochlorid eine höhere Affinität zum Östrogenrezeptor und eine höhere Wirksamkeit als Antiöstrogen im Vergleich zu Tamoxifen . Ähnliche Verbindungen umfassen:

- Tamoxifen

- 4-Hydroxytamoxifen

- N-Desmethyltamoxifen

Die einzigartigen Eigenschaften und die Wirksamkeit von Endoxifenhydrochlorid in bestimmten Anwendungen machen es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und Medizin.

Eigenschaften

IUPAC Name |

tert-butyl N-[(3S)-1-hydroxy-2-oxoazetidin-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4/c1-8(2,3)14-7(12)9-5-4-10(13)6(5)11/h5,13H,4H2,1-3H3,(H,9,12)/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBKFUFXCHRYDR-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CN(C1=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CN(C1=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50503692 |

Source

|

| Record name | tert-Butyl [(3S)-1-hydroxy-2-oxoazetidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71405-01-1 |

Source

|

| Record name | tert-Butyl [(3S)-1-hydroxy-2-oxoazetidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate](/img/structure/B23793.png)

![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate](/img/structure/B23794.png)

![(+/-)-Hexahydro-3-methylene-cis-furo[2,3-b]furan](/img/structure/B23795.png)

![trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone](/img/structure/B23802.png)